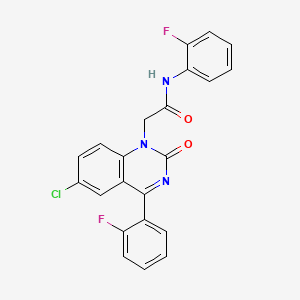

![molecular formula C25H19NO5 B2850248 N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]-2-phenylacetamide CAS No. 886185-33-7](/img/structure/B2850248.png)

N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]-2-phenylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]-2-phenylacetamide” is a complex organic compound. It contains a 2,3-dihydro-1,4-benzodioxine-6-carbonyl group, a benzofuran group, and a phenylacetamide group .

Synthesis Analysis

While specific synthesis methods for this compound were not found, compounds with similar groups have been synthesized. For instance, 1,4-benzodioxines can be synthesized via ring closing metathesis .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The 2,3-dihydro-1,4-benzodioxine group, for example, consists of a benzene ring fused with a 1,4-dioxane ring .

Applications De Recherche Scientifique

Synthesis and β-Lactamase Substrate Evaluation

Research on benzofuranones, which share a structural motif with the specified compound, highlights their synthesis as potential β-lactamase substrates. These compounds were prepared via lactonization of appropriately substituted phenylglycines, aiming to explore their suitability as substrates or inhibitors for β-lactamase enzymes. Although they showed reactivity similar to acyclic phenaceturates as β-lactamase substrates, they did not inhibit dd-peptidase, indicating they likely lack antibiotic activity. This exploration provides insight into the chemical behavior and stability of benzofuran derivatives in aqueous solutions and their potential application in developing new antibiotic strategies (Adediran et al., 2001).

Anti-Diabetic Potential

Another study synthesized derivatives similar in structural complexity to the specified compound, evaluating their anti-diabetic potential. The synthesis involved reacting benzodioxin-amine with benzenesulfonylchloride, followed by further reactions to yield compounds with varying phenylacetamide substitutions. These synthesized compounds demonstrated weak to moderate inhibitory activities against the α-glucosidase enzyme, suggesting their potential as therapeutic agents for type-2 diabetes. This research signifies the relevance of structural modification in discovering new anti-diabetic medications (Abbasi et al., 2023).

Anticonvulsant Activity

The development of benzofuran-acetamide scaffolds for anticonvulsant applications reflects another aspect of scientific research applicable to compounds structurally related to N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]-2-phenylacetamide. A series of N-(2-(benzoyl/4-chlorobenzoyl)-benzofuran-3-yl)-2-(substituted)-acetamide derivatives were synthesized and tested for their anticonvulsant activity in mice. The study demonstrated that these compounds could prevent seizure spread at low doses, with some showing comparable potency to phenytoin, a well-known anticonvulsant. This research underscores the potential for developing new anticonvulsant agents by modifying the benzofuran-acetamide scaffold (Shakya et al., 2016).

Mécanisme D'action

Target of Action

Similar compounds have been found to interact with various receptors and enzymes .

Mode of Action

It’s known that the interaction of a compound with its targets can lead to changes in the conformation or activity of the target, which can then influence downstream cellular processes .

Biochemical Pathways

The compound’s interaction with its targets could potentially influence a variety of biochemical pathways, depending on the nature of the targets .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The interaction of the compound with its targets can lead to a variety of cellular responses, depending on the specific targets and the nature of the interaction .

Propriétés

IUPAC Name |

N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]-2-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19NO5/c27-22(14-16-6-2-1-3-7-16)26-23-18-8-4-5-9-19(18)31-25(23)24(28)17-10-11-20-21(15-17)30-13-12-29-20/h1-11,15H,12-14H2,(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMTMVEBFRSKDOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C(=O)C3=C(C4=CC=CC=C4O3)NC(=O)CC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(1,2,4-Oxadiazol-3-yl)cyclobutyl]prop-2-enamide](/img/structure/B2850169.png)

![1-{[(4-Tert-butylphenyl)carbonyl]oxy}pyrrolidine-2,5-dione](/img/structure/B2850171.png)

![1-[3-(Trifluoromethyl)benzyl]-1H-imidazole-4-carboxylic acid](/img/structure/B2850176.png)

![Methyl 2-[2-(2,2-dimethylhydrazin-1-yl)-1,3-thiazol-4-yl]acetate](/img/structure/B2850177.png)

![1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2850180.png)

![(4-Bromophenyl)[2-(4-chlorophenyl)-1,3-thiazol-5-yl]methanone](/img/structure/B2850186.png)

![8-chloro-1-(2-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2850188.png)